molecular formula C49H71N13O12S2 B12680871 Einecs 289-466-6 CAS No. 89070-69-9

Einecs 289-466-6

Cat. No.: B12680871
CAS No.: 89070-69-9
M. Wt: 1098.3 g/mol
InChI Key: WWKMYTLSFVWGQW-MMRFONDVSA-N
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Description

Einecs 289-466-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Chemical Reactions Analysis

Einecs 289-466-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Einecs 289-466-6 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating biochemical pathways and interactions. In medicine, the compound is explored for its potential therapeutic effects. Additionally, it has industrial applications in the production of various chemical products .

Mechanism of Action

The mechanism of action of Einecs 289-466-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating biochemical pathways. This interaction can lead to various biological and chemical outcomes, depending on the context of its use .

Comparison with Similar Compounds

Einecs 289-466-6 can be compared with other similar compounds listed in the EINECS inventory. These compounds share similar chemical structures and properties but may differ in their specific applications and effects. Some similar compounds include those with similar molecular formulas and functional groups .

Properties

CAS No.

89070-69-9

Molecular Formula

C49H71N13O12S2

Molecular Weight

1098.3 g/mol

IUPAC Name

N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19S)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-methoxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C49H71N13O12S2/c1-49(2)40(54)47(72)60-33(23-28-14-16-29(74-3)17-15-28)44(69)58-32(22-27-10-5-4-6-11-27)43(68)56-31(18-19-37(51)63)42(67)59-34(24-38(52)64)45(70)61-35(26-75-76-49)48(73)62-21-9-13-36(62)46(71)57-30(12-7-8-20-50)41(66)55-25-39(53)65/h4-6,10-11,14-17,30-36,40H,7-9,12-13,18-26,50,54H2,1-3H3,(H2,51,63)(H2,52,64)(H2,53,65)(H,55,66)(H,56,68)(H,57,71)(H,58,69)(H,59,67)(H,60,72)(H,61,70)/t30-,31-,32-,33-,34-,35-,36?,40-/m0/s1

InChI Key

WWKMYTLSFVWGQW-MMRFONDVSA-N

Isomeric SMILES

CC1([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N2CCCC2C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)N)C

Canonical SMILES

CC1(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)N)C

Origin of Product

United States

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